molecular formula C9H9IO3 B6354903 Methyl 2-iodo-6-methoxybenzoate CAS No. 1379337-67-3

Methyl 2-iodo-6-methoxybenzoate

Cat. No. B6354903
M. Wt: 292.07 g/mol
InChI Key: UKQWVJWPFLNUPQ-UHFFFAOYSA-N
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Description

“Methyl 2-iodo-6-methoxybenzoate” is an organic compound that is extensively studied for its potential implications in various fields of research and industry. It is also known as "methyl 2-iodo-6-anisate" .


Molecular Structure Analysis

The molecular formula of “Methyl 2-iodo-6-methoxybenzoate” is C9H9IO3 . The molecular weight is 292.07 g/mol . The exact structure is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

“Methyl 2-iodo-6-methoxybenzoate” has a melting point of 64°C, a boiling point of 149-150 °C/10 mmHg (lit.), and a density of 1.784 g/mL at 25 °C (lit.) . It is insoluble in water but slightly soluble in chloroform, ethyl acetate, and methanol . It is sensitive to light .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-iodo-6-methoxybenzoate plays a crucial role in the synthesis of complex organic compounds. For instance, its derivatives are used in the efficient synthesis of (+/-)-vibralactone, a process that involves reductive alkylation, iodolactonization, ozonolysis, and other reactions without the need for protecting groups (Zhou & Snider, 2008).

  • This compound is instrumental in synthesizing radiopharmaceuticals, such as [(125)I]iodoDPA-713, which targets specific proteins for imaging inflammation in preclinical models (Wang et al., 2009).

  • In the field of organic chemistry, it is used in Suzuki Cross-Coupling Reactions, particularly with sterically hindered aryl boronates (Chaumeil et al., 2000).

Thermochemical Studies

  • Methyl 2-iodo-6-methoxybenzoate derivatives have been studied for their thermochemical properties, contributing to a better understanding of their structural and energetic characteristics (Flores et al., 2019).

Photostabilization and Photochemistry

  • It is also involved in the study of photostabilizers, particularly in understanding the generation and quenching of singlet molecular oxygen, which is crucial in the degradation of photoprotected materials (Soltermann et al., 1995).

Medicinal Chemistry

  • Methyl 2-iodo-6-methoxybenzoate and its derivatives have applications in medicinal chemistry, where they are used in the synthesis of drugs like metoclopramide, demonstrating its relevance in pharmaceutical manufacturing (Murakami et al., 1971).

Safety And Hazards

“Methyl 2-iodo-6-methoxybenzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its mist, gas, or vapours, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 2-iodo-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQWVJWPFLNUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-6-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Wapenaar - 2017 - research.rug.nl
… 1-pentyne (0.27 g, 2.8 mmol) and freshly distilled Et2NH (0.51 mL, 5.0 mmol) were added to a solution of methyl 2-iodo-6-methoxybenzoate (0.73 g, 2.5 mmol), CuI (0.05 g, 0.3 mmol) …
Number of citations: 0 research.rug.nl

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